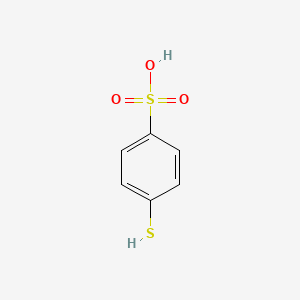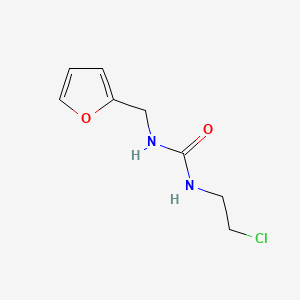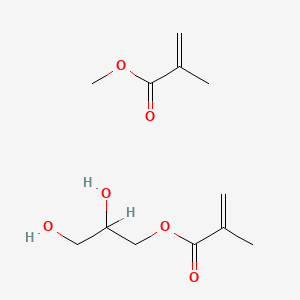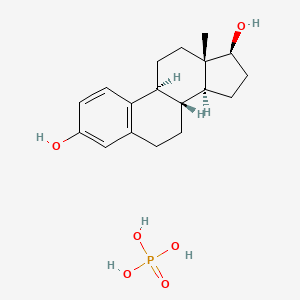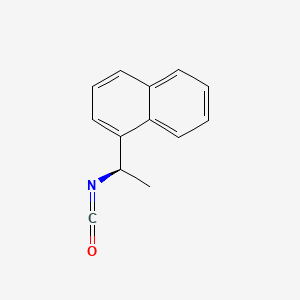
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate
概要
説明
®-(-)-1-(1-Naphthyl)ethyl isocyanate is a chiral isocyanate compound with the molecular formula C13H11NO. It is known for its optical activity and is used in various chemical synthesis processes, particularly in the preparation of chiral compounds. The compound is characterized by its naphthyl group attached to an ethyl isocyanate moiety, making it a valuable reagent in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-(1-Naphthyl)ethyl isocyanate typically involves the reaction of ®-(-)-1-(1-Naphthyl)ethylamine with phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group without unwanted side reactions. The general reaction scheme is as follows:
[ \text{®-(-)-1-(1-Naphthyl)ethylamine} + \text{Phosgene} \rightarrow \text{®-(-)-1-(1-Naphthyl)ethyl isocyanate} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of ®-(-)-1-(1-Naphthyl)ethyl isocyanate may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of phosgene substitutes like triphosgene is preferred for safety reasons, as it reduces the risks associated with handling phosgene gas.
化学反応の分析
Types of Reactions
®-(-)-1-(1-Naphthyl)ethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: Reacts with water to form the corresponding amine and carbon dioxide.
Polymerization: Can polymerize in the presence of catalysts to form polyureas.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Thiols: Reacts with thiols to form thiocarbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
科学的研究の応用
®-(-)-1-(1-Naphthyl)ethyl isocyanate is used in various scientific research applications, including:
Chiral Synthesis: Used as a chiral reagent in the synthesis of enantiomerically pure compounds.
Chromatography: Employed in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers.
Medicinal Chemistry: Utilized in the synthesis of chiral intermediates for pharmaceutical compounds.
Material Science: Used in the production of chiral polymers and materials with specific optical properties.
作用機序
The mechanism of action of ®-(-)-1-(1-Naphthyl)ethyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various synthetic applications to introduce chiral centers into molecules. The molecular targets include amines, alcohols, and thiols, which react with the isocyanate group to form ureas, carbamates, and thiocarbamates, respectively.
類似化合物との比較
Similar Compounds
(S)-(+)-1-(1-Naphthyl)ethyl isocyanate: The enantiomer of ®-(-)-1-(1-Naphthyl)ethyl isocyanate, used in similar applications but with opposite optical activity.
1-Naphthyl isocyanate: Lacks the chiral center and is used in non-chiral applications.
2-Naphthyl isocyanate: Similar structure but with the isocyanate group attached to the 2-position of the naphthyl ring.
Uniqueness
®-(-)-1-(1-Naphthyl)ethyl isocyanate is unique due to its chiral nature, making it valuable in asymmetric synthesis and chiral resolution processes. Its ability to form stable adducts with various nucleophiles under mild conditions further enhances its utility in synthetic chemistry.
特性
IUPAC Name |
1-[(1R)-1-isocyanatoethyl]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONOHGQPZFXJOJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195155 | |
| Record name | 1-(1-Naphthyl)ethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42340-98-7 | |
| Record name | (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42340-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Naphthyl)ethyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042340987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Naphthyl)ethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(-)-1-(1-naphthyl)ethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1202542.png)
